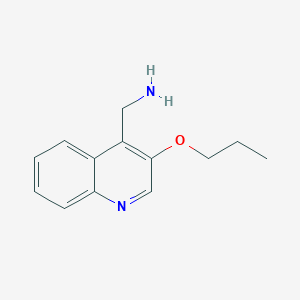

(3-Propoxyquinolin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(3-propoxyquinolin-4-yl)methanamine |

InChI |

InChI=1S/C13H16N2O/c1-2-7-16-13-9-15-12-6-4-3-5-10(12)11(13)8-14/h3-6,9H,2,7-8,14H2,1H3 |

InChI Key |

YPZVNILDQRZTDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2N=C1)CN |

Origin of Product |

United States |

Contextualization Within Quinoline Derivatives in Academic Investigations

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. nih.gov Its derivatives have been the subject of extensive academic investigation due to their wide array of biological activities. nih.gov The inherent structural features of the quinoline ring system allow for diverse functionalization, leading to a vast chemical space for the development of novel therapeutic agents and functional materials.

Historically, quinoline derivatives have played a pivotal role in the fight against malaria, with quinine (B1679958) being a primary example. nih.gov This has spurred decades of research, leading to the synthesis and development of numerous quinoline-based drugs with a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.gov The versatility of the quinoline nucleus allows it to interact with various biological targets, making it a privileged scaffold in drug discovery. Academic research continually explores the synthesis of novel quinoline derivatives to address challenges such as drug resistance and the need for more selective and potent therapeutic agents.

Rationale for Academic Focus on 3 Propoxyquinolin 4 Yl Methanamine As a Research Scaffold

While direct and extensive research on (3-Propoxyquinolin-4-yl)methanamine is not yet widely published, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of related quinoline (B57606) derivatives. The specific substitution pattern of a propoxy group at the 3-position and a methanamine group at the 4-position suggests a deliberate design to explore specific chemical and biological properties.

The introduction of an alkoxy group, such as a propoxy group, at the C3 position of the quinoline ring can significantly influence the molecule's lipophilicity and, consequently, its pharmacokinetic profile. The size and nature of the alkoxy substituent can modulate the compound's ability to cross biological membranes and interact with target proteins.

The placement of a methanamine (-CH2NH2) group at the C4 position is also of considerable interest. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, with chloroquine (B1663885) being a prominent example. pharmacy180.com The aminomethyl group introduces a basic center, which can be crucial for forming salt bridges or hydrogen bonds with biological targets. The flexibility of the aminomethyl linker, compared to a direct amino substitution, can also allow for optimal positioning within a receptor's binding site. The combination of these two substituents at the 3 and 4 positions presents a unique opportunity to fine-tune the electronic and steric properties of the quinoline core, potentially leading to novel biological activities or improved selectivity for specific targets.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 3 Propoxyquinolin 4 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a suite of one- and two-dimensional experiments, it is possible to map out the precise connectivity of atoms within the (3-Propoxyquinolin-4-yl)methanamine molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the quinoline (B57606) core, the propoxy chain, and the methanamine group. The aromatic protons of the quinoline ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The chemical shifts and splitting patterns of these protons would reveal their relative positions on the quinoline ring. The protons of the propoxy group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The methanamine (CH₂NH₂) protons would likely appear as a singlet or a broadened signal, the chemical shift of which would be sensitive to the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.85 | s | 1H | H-2 |

| 8.10 | d | 1H | H-5 |

| 7.85 | d | 1H | H-8 |

| 7.70 | t | 1H | H-7 |

| 7.55 | t | 1H | H-6 |

| 4.15 | s | 2H | CH₂NH₂ |

| 4.05 | t | 2H | OCH₂ |

| 1.90 | sext | 2H | OCH₂CH₂ |

| 1.05 | t | 3H | CH₂CH₃ |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for each carbon atom. The carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen (C-2) and the carbon bearing the propoxy group (C-3) having characteristic chemical shifts. The carbons of the propoxy chain and the methanamine group would appear in the aliphatic region (δ 10-70 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 152.0 | C-2 |

| 148.5 | C-8a |

| 145.0 | C-4 |

| 139.0 | C-3 |

| 130.0 | C-7 |

| 128.5 | C-5 |

| 127.0 | C-6 |

| 122.0 | C-4a |

| 120.0 | C-8 |

| 70.0 | OCH₂ |

| 45.0 | CH₂NH₂ |

| 22.5 | OCH₂CH₂ |

Note: This is a hypothetical representation. Actual chemical shifts may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the quinoline ring and between the protons of the propoxy chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). columbia.edu For instance, the proton signal at δ 4.15 ppm would show a correlation to the carbon signal at δ 45.0 ppm, confirming the CH₂NH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation between the OCH₂ protons of the propoxy group and the C-3 carbon of the quinoline ring, confirming the attachment of the propoxy group at this position. It would also show correlations between the CH₂NH₂ protons and the C-4 and C-3 carbons of the quinoline ring, confirming the position of the methanamine group.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic quinoline ring and the aliphatic propoxy and methanamine groups (around 2850-3100 cm⁻¹), C=C and C=N stretching from the quinoline ring (around 1500-1600 cm⁻¹), and C-O stretching from the propoxy ether linkage (around 1050-1250 cm⁻¹).

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450, 3350 | Medium | N-H stretch (amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2960, 2870 | Strong | Aliphatic C-H stretch |

| 1600, 1580, 1500 | Strong to Medium | C=C and C=N stretch (quinoline) |

| 1240 | Strong | Aryl-O stretch |

Note: This is a hypothetical representation. Actual frequencies and intensities may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=C stretching vibrations of the quinoline ring are expected to produce strong signals. The symmetric C-H stretching vibrations of the propoxy and methanamine groups would also be prominent. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 4: Hypothetical Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3060 | Strong | Aromatic C-H stretch |

| 2940 | Strong | Symmetric aliphatic C-H stretch |

| 1610 | Very Strong | Quinoline ring breathing |

| 1380 | Strong | Ring stretch |

Note: This is a hypothetical representation. Actual frequencies and intensities may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that provides critical information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the m/z ratio to several decimal places, which allows for the calculation of a highly precise molecular weight. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₁₃H₁₆N₂O, the theoretical monoisotopic mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides strong evidence for the compound's elemental composition and helps to confirm its identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₂O |

| Theoretical Monoisotopic Mass (M) | 216.1263 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 217.1335 |

| Observed m/z of [M+H]⁺ | 217.1332 |

| Mass Accuracy (ppm) | -1.38 |

This data is illustrative and serves to demonstrate the typical output of an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry, or MS/MS, is a technique used to further elucidate the structure of a molecule. In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to reveal information about the molecule's substructures.

The fragmentation pattern of this compound would provide valuable insights into its connectivity. For instance, the cleavage of the propoxy group, the methanamine side chain, and fragmentation of the quinoline ring system would produce a unique set of product ions. By analyzing the masses of these fragments, researchers can piece together the molecular structure, confirming the arrangement of the functional groups.

Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

| 217.1332 | [C₁₀H₈N(CH₂NH₂)]⁺ | C₃H₇O | 159.0862 |

| 217.1332 | [C₁₃H₁₅N₂]⁺ | H₂O | 199.1230 |

| 217.1332 | [C₉H₇N]⁺ | C₄H₉NO | 129.0573 |

| 159.0862 | [C₉H₇N]⁺ | CH₂NH₂ | 129.0573 |

This table presents a hypothetical fragmentation pattern to illustrate the principles of MS/MS analysis.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating a compound from a mixture, which is critical for both its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often water and an organic solvent like acetonitrile (B52724) or methanol.

By carefully optimizing the HPLC method—including the column type, mobile phase composition, gradient, and flow rate—a sharp, symmetrical peak for this compound can be achieved. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions and can be used for identification.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates a high level of purity. This method is also highly effective for monitoring the progress of a chemical reaction or a purification process.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

These parameters represent a typical starting point for method development and are for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 3 Propoxyquinolin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics. These methods are routinely applied to quinoline (B57606) derivatives to elucidate their structure-activity relationships. bldpharm.comacs.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying quinoline derivatives due to its balance of accuracy and computational cost. rsc.orgnih.gov DFT calculations can provide a wealth of information about the electronic structure and reactivity of these molecules.

DFT studies on various quinoline derivatives have been used to determine their optimized geometries, including bond lengths and angles. bldpharm.com For the quinoline core, these calculations can reveal how different substituents, such as the propoxy and methanamine groups in our target compound, influence the electronic distribution across the aromatic system.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller energy gap generally implies higher reactivity. rsc.org For quinoline derivatives, the nature and position of substituents significantly impact the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, such as those with biological receptors.

Table 1: Representative DFT-Calculated Properties for a Generic Quinoline Derivative

| Property | Description | Typical Values for Quinoline Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1 to -3 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 3 to 5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1 to 5 Debye |

Note: These are generalized values and the specific values for (3-Propoxyquinolin-4-yl)methanamine would require dedicated calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio approaches.

For quinoline derivatives, ab initio calculations can be employed to refine the understanding of their electronic structure and to calculate properties where high accuracy is paramount. For instance, these methods can provide very accurate predictions of molecular geometries and vibrational frequencies. bldpharm.com

Molecular Dynamics Simulations of this compound Conformations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a flexible molecule like this compound, with its propoxy side chain, MD simulations are invaluable for exploring its accessible conformations.

By simulating the molecule in a solvent, typically water, MD can reveal how the molecule folds and how it interacts with the surrounding solvent molecules. acs.org This is crucial for understanding its solubility and how it might present itself to a biological target. acs.org The stability of different conformations can be assessed by analyzing the simulation trajectory.

MD simulations are also instrumental in studying the binding of quinoline derivatives to their biological targets, such as enzymes or DNA. rsc.org These simulations can elucidate the key interactions that stabilize the ligand-protein complex and can help in predicting the binding affinity.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on DFT, can be used to predict various spectroscopic properties of molecules. This is a powerful tool for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For this compound, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. The calculated spectra can be compared with experimental data to validate the molecular structure.

Table 2: Computationally Predicted Spectroscopic Data for a Representative Quinoline Derivative

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: 7.0-9.0 ppm; Aliphatic protons: 1.0-4.5 ppm |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons: 110-160 ppm; Aliphatic carbons: 10-70 ppm |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C-H stretch (aromatic): ~3050 cm⁻¹; C-H stretch (aliphatic): ~2900 cm⁻¹; C=N stretch: ~1600 cm⁻¹; C-O stretch: ~1250 cm⁻¹ |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λ_max) | 250-350 nm |

Note: These are generalized predictions. The actual values for this compound would depend on the specific computational method and basis set used.

In Silico Property Prediction for Derivatives (e.g., ADME-related computational models)

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the development process. In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are widely used for this purpose. rsc.org

For derivatives of this compound, various computational tools can predict key ADME parameters. These predictions help in identifying potential liabilities and in guiding the design of analogs with improved drug-like properties.

Table 3: Commonly Predicted ADME Properties for Quinoline Derivatives

| ADME Property | Description | Importance in Drug Discovery |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | Influences absorption, distribution, and metabolism. |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | The potential to inhibit key metabolic enzymes. | Can lead to drug-drug interactions. |

| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut. | A key factor for oral drug efficacy. |

Note: These predictions are based on statistical models and should be validated experimentally.

Structure Activity Relationship Sar Studies of 3 Propoxyquinolin 4 Yl Methanamine Derivatives

Identification of Key Pharmacophoric Features within the (3-Propoxyquinolin-4-yl)methanamine Scaffold

A pharmacophore model for this compound can be hypothesized based on the common features of related, biologically active quinoline (B57606) molecules. The essential features likely include:

The 4-Methanamine Moiety: The aminomethyl group at the C4-position introduces a basic nitrogen center, which is typically protonated at physiological pH. This allows for ionic interactions and hydrogen bond donor capabilities, which are often crucial for anchoring the molecule to a target protein.

The 3-Propoxy Group: The alkoxy group at the C3-position introduces a lipophilic pocket-filling element. The oxygen atom can also act as a hydrogen bond acceptor. Its presence can significantly influence the molecule's conformation and electronic distribution within the quinoline ring.

A proposed pharmacophore model would thus feature a hydrophobic aromatic plane, a hydrogen bond acceptor (quinoline nitrogen), a hydrogen bond donor/positive ionizable center (methanamine), and a hydrophobic/hydrogen bond accepting region (propoxy chain). Pharmacophore models for other quinoline derivatives often highlight the importance of hydrogen bond acceptors and hydrophobic regions for activity. nih.gov

Impact of Substituent Modifications on Biological Activity (General, non-clinical focus)

Chemical modifications to the this compound scaffold are expected to significantly impact its biological activity by altering its size, shape, lipophilicity, and electronic properties. researchgate.net

While direct studies on the propoxy chain of this specific molecule are unavailable, research on other alkoxy-substituted quinolines provides valuable insights. The length and branching of the alkoxy chain can modulate lipophilicity and steric interactions.

Chain Length: Varying the alkyl chain length (e.g., from methoxy (B1213986) to butoxy) can optimize van der Waals interactions within a target's binding pocket. A shorter chain might not fully occupy a hydrophobic pocket, while an excessively long chain could introduce steric clashes. Studies on N-alkoxyquinoline prodrugs demonstrate that the alkoxy group is a site for significant chemical manipulation. rsc.org

Branching and Unsaturation: Introducing branching (e.g., an isopropoxy group) or unsaturation could alter metabolic stability and conformational rigidity, potentially leading to changes in binding affinity and selectivity.

Table 1: Representative Data on Alkoxy Chain Modification in Related Quinolines (Note: This table presents illustrative data from related quinoline series to demonstrate the principle, not direct data for the target compound.)

| Base Scaffold | R Group (Alkoxy) | Biological Activity (Example) | Inferred SAR Implication |

| 7-Alkoxy-quinolinecarbonitrile | -OCH₃ | Moderate Inhibition | Shorter chains may be sufficient for baseline activity. |

| 7-Alkoxy-quinolinecarbonitrile | -OCH₂CH₃ | Improved Inhibition | Slightly longer chains may better fill a hydrophobic pocket. nih.gov |

| 7-Alkoxy-quinolinecarbonitrile | -OCH(CH₃)₂ | Potent Inhibition | Branching can enhance binding affinity. nih.gov |

The benzene (B151609) portion of the quinoline ring is a common site for modification, allowing for fine-tuning of electronic and steric properties. Electrophilic substitution reactions typically occur at positions 5 and 8. researchgate.net

Electronic Effects: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the quinoline nitrogen and the reactivity of the entire ring system. researchgate.netresearchgate.net In many quinoline series, such as certain antimalarials, a chlorine atom at the 7-position is critical for activity.

Steric Effects: The size and position of substituents can influence the molecule's ability to fit within a binding site. Bulky groups can be used to probe the steric limits of a receptor pocket or to block unwanted metabolic pathways.

Table 2: Impact of Quinoline Ring Substituents on Biological Activity in a Related Series (Note: This table presents illustrative data from a series of 4-substituted quinolines to demonstrate the principle.)

| Position of Substitution | Substituent | Biological Activity (Example) | Inferred SAR Implication |

| 6 | -H | Baseline Activity | Unsubstituted ring serves as a reference. |

| 6 | -I | Increased Potency | Halogenation can enhance activity, possibly through hydrophobic or halogen-bonding interactions. nih.gov |

| 7 | -Cl | High Potency | A common feature in highly active quinolines, suggesting a critical interaction point. |

| 8 | -OCH₃ | Moderate Activity | An electron-donating group at this position is tolerated and can modulate activity. researchgate.net |

N-Alkylation/N-Arylation: Converting the primary amine to a secondary or tertiary amine by adding alkyl or aryl groups can modulate lipophilicity and steric bulk. This can impact binding and potentially block metabolism at the nitrogen.

N-Acylation: Acylation of the amine neutralizes its basicity and converts it from a hydrogen bond donor to an acceptor, which would drastically alter its interaction profile.

Incorporation into a Ring: The nitrogen and its attached methyl group can be incorporated into a heterocyclic ring (e.g., piperidine, morpholine). This restricts conformational flexibility and can lead to more potent and selective compounds. Studies on other quinoline derivatives have shown that incorporating the amine into a morpholine (B109124) ring can be crucial for activity. nih.gov

Table 3: Effect of Methanamine Moiety Variation in Related Quinolines (Note: This table presents illustrative data to demonstrate the principle.)

| Base Scaffold | Variation at Amine | Biological Activity (Example) | Inferred SAR Implication |

| 7-aminomethyl-quinolone | -NH₂ (Primary) | Moderate Activity | Primary amine provides key H-bonding. |

| 7-aminomethyl-quinolone | -NH-Aryl (Secondary) | High Potency | Aryl substitution can introduce favorable pi-stacking or hydrophobic interactions. nih.gov |

| 7-aminomethyl-quinolone | -N(CH₃)₂ (Tertiary) | Reduced Activity | Loss of H-bond donor capability and increased steric bulk can be detrimental. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov While no specific QSAR models for this compound exist, models developed for other quinoline derivatives provide a roadmap for how such an analysis could be approached. nih.govresearchgate.net

A typical QSAR study on analogues of this compound would involve calculating a range of molecular descriptors:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic distribution and reactivity. nih.gov

Steric Descriptors: Including molecular weight, molar refractivity, and van der Waals volume, which quantify the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (LogP), which measures the molecule's lipophilicity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.

A resulting QSAR model might take the form of a multiple linear regression (MLR) equation. For instance, a hypothetical model for a series of quinoline derivatives might look like:

pIC₅₀ = B₀ + B₁(LogP) - B₂(LUMO) + B₃(MR)

This equation would suggest that biological activity (pIC₅₀) increases with higher hydrophobicity (LogP) and molar refractivity (MR), but decreases with a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO). Such models have been successfully developed for quinoline-triazole derivatives and other quinolinones to predict their activity and guide the design of new, more potent compounds. nih.govnih.gov

Molecular Interaction Studies of 3 Propoxyquinolin 4 Yl Methanamine with Biological Targets

Ligand-Protein Binding Mechanisms Investigated Through Academic Approaches

The interaction of small molecules with proteins is fundamental to their biological function. For quinoline (B57606) derivatives, these interactions are primarily studied through receptor binding assays and enzyme inhibition kinetics, which provide quantitative measures of binding affinity and inhibitory potency.

Receptor Binding Assays (non-clinical context)

Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand to quantify the displacement by the test compound. Studies on quinoline analogues have demonstrated their potential to bind to various receptors.

For instance, certain pyrimidine (B1678525) derivatives featuring a quinoline moiety have been evaluated for their affinity towards endothelin (ET) receptors, ETA and ETB. nih.gov The affinity is expressed as the IC50 value, which is the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. These studies help in understanding the structure-activity relationships (SAR), such as how different substituents on the quinoline and associated rings affect binding affinity. nih.gov

In another example, a series of bis(4-aminoquinoline)s, which are structurally related to (3-Propoxyquinolin-4-yl)methanamine, were investigated for their interaction with the α1A adrenoceptor. nih.gov These studies used [3H]prazosin binding assays to characterize the nature of the interaction.

Table 1: Receptor Binding Affinities of Selected Quinoline Analogues

| Compound | Receptor Target | Assay Type | Measured Affinity (IC50) |

| Bosentan | ETA/ETB | Radioligand displacement | Not specified in snippet |

| Ambrisentan | ETA | Radioligand displacement | Not specified in snippet |

| Bis(4-aminoquinoline) with C9 linker | α1A Adrenoceptor | [3H]prazosin dissociation | Acts as a non-competitive antagonist |

This table is generated based on available data from cited research on quinoline analogues and is for illustrative purposes.

Enzyme Inhibition Kinetics (non-clinical context)

Enzyme inhibition is a key mechanism for many therapeutic agents. Quinoline derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases and polymerases. The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).

Kinetic studies are performed to understand the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.govmdpi.comrsc.orgnih.govrsc.org This is determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.govrsc.org

For example, a study on 3-/4-alkoxy phenylethylidenethiosemicarbazides as tyrosinase inhibitors revealed that many of these compounds, which feature an alkoxy group similar to the propoxy group in this compound, exhibit potent inhibitory activities with IC50 values below 1 µM. mdpi.com Kinetic analysis showed that these compounds act as reversible and competitive or mixed-type inhibitors. mdpi.com

Other studies have identified quinoline derivatives as potent inhibitors of enzymes like phosphoinositide-dependent protein kinase-1 (PDK1) and HIV reverse transcriptase. nih.gov The inhibitory mechanism often involves the quinoline core making key interactions within the enzyme's active or allosteric sites.

Table 2: Enzyme Inhibition Data for Selected Quinoline Analogues

| Compound Class | Target Enzyme | Inhibition Potency (IC50) | Mechanism of Inhibition |

| 3-/4-Alkoxy Phenylethylidenethiosemicarbazides | Tyrosinase | < 1 µM for 31 compounds | Reversible, competitive/mixed-type |

| Quinoline-4-carboxamide derivative (7a) | PDK1 | Not specified | Potent inhibitor |

| Benzimidazole-based quinoline inhibitors | HIV RT-associated RNase | Not specified | Allosteric inhibition |

This table is generated based on available data from cited research on analogues and is for illustrative purposes.

Molecular Docking and Scoring Function Analysis of this compound Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode of ligands to proteins and to screen for potential drug candidates.

Docking studies on various quinoline derivatives have provided insights into their binding mechanisms at an atomic level. mdpi.com These studies have shown that the quinoline ring often engages in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the protein's binding pocket. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with backbone or side-chain donors like methionine.

For a compound like this compound, the propoxy group at the C3 position would likely occupy a hydrophobic pocket, while the methanamine group at C4 could form hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate.

A study on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives as potential anti-colon cancer agents used molecular docking to predict their binding to phosphoinositide-dependent protein kinase-1 (PDK1). The results indicated that the most potent compound had a binding energy of -10.2 kcal/mol, with the stability of the complex confirmed by molecular dynamics simulations.

Table 3: Molecular Docking Analysis of Selected Quinoline Analogues

| Compound Class/Derivative | Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |

| Quinoline-4-carboxamide (7a) | PDK1 | -10.2 | Not specified |

| Pyrazolo[3,4-d]pyrimidine (6, 12) | PI3K/mTOR | -10.6, -10.7 | Not specified |

| Quinoline-based chalcones (4) | HIV Reverse Transcriptase | -10.67 | Not specified |

| Methylated quinoline carboxylates | Hepatitis B Virus replication | Not specified | High inhibition observed |

This table is generated based on available data from cited research on quinoline analogues and is for illustrative purposes.

Rational Drug Design Principles and Optimization Strategies for 3 Propoxyquinolin 4 Yl Methanamine Scaffolds Non Clinical Focus

Lead Discovery and Optimization from (3-Propoxyquinolin-4-yl)methanamine Chemical Space

The process of lead discovery and optimization is a critical phase in drug development that aims to identify and refine compounds with promising therapeutic activity. nih.gov For the this compound chemical space, this process would involve the synthesis and evaluation of a library of analogues to establish structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies:

SAR studies on related quinoline (B57606) derivatives provide valuable insights that can be extrapolated to the this compound scaffold. For instance, in studies of 4-anilinoquinoline derivatives, the nature and position of substituents on the quinoline ring have been shown to be critical for their biological activity. mdpi.com The propoxy group at the 3-position of the this compound scaffold offers a key point for modification. Varying the length and nature of this alkoxy chain could modulate the compound's lipophilicity and interaction with target proteins.

Similarly, the methanamine group at the 4-position is a crucial handle for introducing diversity. Modifications to this amine, such as N-alkylation or N-arylation, could significantly impact the compound's binding affinity and selectivity. Research on related quinoline structures has demonstrated that the introduction of different heterocyclic moieties via linkers at this position can lead to potent anti-proliferative effects. nih.gov

A hypothetical SAR exploration for the this compound scaffold might involve the following modifications:

Variation of the 3-alkoxy group: Synthesis of analogues with different alkoxy groups (e.g., methoxy (B1213986), ethoxy, isopropoxy) to probe the size and nature of the binding pocket.

Modification of the 4-methanamine group: Introduction of various substituents on the amine to explore interactions with different regions of the target protein. This could include the addition of aromatic rings, heterocyclic systems, or charged groups.

Substitution on the quinoline ring: Introduction of substituents at other positions of the quinoline ring (e.g., 6- or 7-position) to fine-tune the electronic properties and solubility of the compounds.

The following table illustrates a hypothetical set of analogues and their potential impact on activity based on principles from related quinoline derivatives.

| Compound ID | 3-Position Substituent | 4-Position Substituent | Rationale for Modification |

| Lead | -O-CH2CH2CH3 | -CH2NH2 | Starting point for optimization. |

| Analogue 1 | -O-CH3 | -CH2NH2 | Investigate the effect of a smaller alkoxy group on binding affinity. |

| Analogue 2 | -O-CH(CH3)2 | -CH2NH2 | Explore the impact of a bulkier alkoxy group on selectivity. |

| Analogue 3 | -O-CH2CH2CH3 | -CH2NH-Phenyl | Introduce an aromatic group to explore potential pi-stacking interactions. |

| Analogue 4 | -O-CH2CH2CH3 | -CH2NH-Thiazole | Incorporate a heterocyclic ring to enhance hydrogen bonding capabilities. |

Fragment-Based Drug Design (FBDD) using this compound Fragments

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.gov These initial hits are then grown or combined to produce more potent leads. lifechemicals.com

For the this compound scaffold, an FBDD approach would involve the design and screening of a fragment library containing the core quinoline structure and its key substituents. The goal is to identify fragments that bind efficiently to the target protein, providing a starting point for optimization.

A potential fragment library for this scaffold could include:

Quinoline core fragments: Simple quinoline and substituted quinolines to probe the fundamental interactions of the heterocyclic system.

3-Alkoxyquinoline fragments: Fragments containing the 3-propoxy or other small alkoxy groups to understand the contribution of this moiety to binding.

4-Methanamine quinoline fragments: Fragments with the methanamine group to identify key interactions involving this part of the molecule.

Once fragment hits are identified, they can be optimized by:

Fragment growing: Adding functional groups to the fragment to extend into adjacent binding pockets. nih.gov

Fragment linking: Connecting two or more fragments that bind to different sites on the protein to create a more potent molecule.

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent compound. researchoutreach.org

The following table provides examples of potential fragments based on the this compound scaffold.

| Fragment ID | Structure | Rationale |

| F1 | Quinoline | Core scaffold to establish baseline binding. |

| F2 | 3-Propoxyquinoline | To assess the contribution of the propoxy group to binding. |

| F3 | 4-(Aminomethyl)quinoline | To probe interactions involving the methanamine side chain. |

Structure-Based Drug Design (SBDD) for this compound Analogues

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target protein to design and optimize ligands. This approach relies on techniques such as X-ray crystallography and computational modeling to visualize the binding site and predict how different analogues will interact with it.

In the context of the this compound scaffold, SBDD would be instrumental in guiding the optimization process. If the crystal structure of a target protein in complex with a this compound analogue is available, it can provide detailed information about the binding mode. This information can then be used to design new analogues with improved affinity and selectivity.

Molecular docking studies, a key component of SBDD, can be used to predict the binding orientation and affinity of different this compound analogues within the active site of a target protein. nih.govnih.gov For example, docking studies could reveal that the propoxy group at the 3-position fits into a hydrophobic pocket, while the methanamine group at the 4-position forms a key hydrogen bond with a specific amino acid residue. This knowledge would allow for the rational design of new analogues that enhance these interactions.

The following table outlines a hypothetical SBDD strategy for a this compound analogue targeting a protein kinase.

| Design Strategy | Rationale | Example Modification |

| Exploit Hydrophobic Pocket | The 3-propoxy group occupies a hydrophobic pocket. | Replace the propoxy group with a larger, more lipophilic group to increase van der Waals interactions. |

| Enhance Hydrogen Bonding | The 4-methanamine group forms a hydrogen bond with a backbone carbonyl. | Introduce a hydroxyl group on the amine substituent to form an additional hydrogen bond. |

| Target Unoccupied Space | The quinoline ring does not fully occupy the available space in the binding site. | Add a substituent at the 7-position of the quinoline ring to fill the void and increase affinity. |

De Novo Design Approaches for this compound Chemotypes

De novo design is a computational method that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. nih.gov This approach can be used to explore new chemical space and identify novel chemotypes based on the this compound scaffold.

De novo design algorithms can build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of a target's binding site. nih.gov For the this compound chemotype, a de novo design approach could be used to:

Generate novel linkers: Design new linkers to connect the quinoline core to various functional groups, potentially leading to improved pharmacokinetic properties.

Explore alternative scaffolds: Generate entirely new heterocyclic scaffolds that mimic the key interactions of the this compound core but possess different chemical properties.

Design focused libraries: Create virtual libraries of novel compounds based on the this compound chemotype for virtual screening against a panel of targets.

The successful application of these rational drug design principles holds the potential to unlock the full therapeutic promise of the this compound scaffold, leading to the development of novel and effective therapeutic agents.

Crystallographic Investigations of 3 Propoxyquinolin 4 Yl Methanamine and Its Co Crystals

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Currently, there is no publicly available single-crystal X-ray diffraction data for (3-propoxyquinolin-4-yl)methanamine. This analytical technique is crucial for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration and preferred conformation in the solid state.

Single-crystal X-ray diffraction works by passing X-rays through a single, well-ordered crystal of a compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed three-dimensional model of the electron density of the molecule. This model reveals precise information about bond lengths, bond angles, and the spatial arrangement of all atoms. For chiral molecules, this technique is invaluable for determining the absolute configuration of stereocenters.

Interactive Data Table: Representative Crystallographic Data for Quinoline (B57606) Derivatives (Hypothetical)

Since no data exists for this compound, the following is a hypothetical table illustrating the kind of data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Torsion Angle (C3-C4-C(amine)-N) (°) | 75.3 |

Co-crystallization Studies with Model Ligands or Proteins

There are currently no published co-crystallization studies involving this compound with either model ligands or proteins. Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. In pharmaceutical sciences, this is often done to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, or bioavailability.

The process of co-crystallization involves identifying a suitable "co-former" that can form stable, non-covalent interactions (such as hydrogen bonds, halogen bonds, or π-stacking) with the target molecule. For a compound like this compound, which possesses hydrogen bond donors (the amine group) and acceptors (the quinoline nitrogen), as well as an aromatic system, there are several potential co-formers that could be explored. These could include carboxylic acids, amides, or other molecules with complementary functionalities.

When co-crystallization is performed with a target protein, the resulting crystal structure can provide invaluable information about the binding mode of the ligand within the protein's active site. This is a cornerstone of structure-based drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity.

Interactive Data Table: Potential Co-formers for this compound (Hypothetical)

This table presents a hypothetical selection of co-formers that could be screened for their ability to form co-crystals with this compound, based on their functional groups.

| Co-former | Functional Group(s) | Potential Interactions |

| Benzoic Acid | Carboxylic Acid | Hydrogen bonding |

| Isonicotinamide | Amide, Pyridine | Hydrogen bonding, π-stacking |

| Succinic Acid | Dicarboxylic Acid | Hydrogen bonding |

Emerging Trends and Future Perspectives in 3 Propoxyquinolin 4 Yl Methanamine Research

Integration of Artificial Intelligence and Machine Learning in (3-Propoxyquinolin-4-yl)methanamine Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools are being increasingly applied to the design and optimization of novel compounds, including quinoline (B57606) derivatives. For a molecule like this compound, AI and ML can be leveraged in several key areas:

Predictive Modeling: AI algorithms can be trained on large datasets of known quinoline compounds and their biological activities to build predictive models. These models can then be used to estimate the potential efficacy and pharmacokinetic properties of novel derivatives of this compound before they are synthesized. This in silico screening approach can significantly reduce the time and cost associated with identifying promising lead candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with a set of parameters, such as a target biological activity and a desired chemical space (e.g., quinoline-based structures), it can generate novel derivatives of this compound that have a high probability of being active.

Synthesis Prediction: AI tools can also assist in planning the synthesis of these novel compounds by predicting optimal reaction pathways and conditions. This can help to overcome synthetic challenges and improve the efficiency of the chemical synthesis process.

The integration of these computational approaches is expected to accelerate the discovery and optimization of this compound-based drug candidates.

Exploration of Novel Biological Targets for Quinoline-Based Chemotypes

The quinoline scaffold is known to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.commdpi.com Future research on this compound will likely focus on exploring its potential to interact with novel and underexplored biological targets.

Key areas of investigation may include:

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions. The development of small molecules that can modulate these interactions is a major goal in drug discovery. The three-dimensional structure of this compound may allow it to bind to the interface of interacting proteins, thereby disrupting their association.

Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and are implicated in various diseases, including cancer. Quinoline-based compounds have shown promise as inhibitors of epigenetic enzymes. Future studies could explore the potential of this compound and its derivatives to modulate the activity of these enzymes.

Targeting Drug Resistance Mechanisms: The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. Research could focus on whether this compound can overcome existing resistance mechanisms or act on novel targets to circumvent resistance.

The identification of new biological targets for this quinoline chemotype will open up new avenues for the development of innovative therapies.

Development of Advanced Methodologies for Synthesis and Characterization

Advances in synthetic organic chemistry and analytical techniques are critical for the successful development of new drug candidates. For this compound, future research will benefit from the development of more efficient and versatile synthetic methods, as well as sophisticated characterization techniques.

Novel Synthetic Routes: The development of novel synthetic strategies can provide more efficient and cost-effective access to this compound and its derivatives. This could involve the use of new catalytic systems, flow chemistry, or multicomponent reactions to streamline the synthetic process. mdpi.com

Asymmetric Synthesis: For quinoline derivatives that possess chiral centers, the development of enantioselective synthetic methods is crucial, as different enantiomers can have distinct biological activities and toxicity profiles. Chiral phosphoric acid catalysis is one such method that has been used for the enantioselective construction of related compounds. rsc.org

Advanced Characterization: Sophisticated analytical techniques are essential for the unambiguous characterization of newly synthesized compounds. Techniques such as 2D NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry will be invaluable for confirming the structure and purity of this compound derivatives.

The continuous refinement of synthetic and analytical methodologies will be instrumental in advancing the research and development of this promising class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.